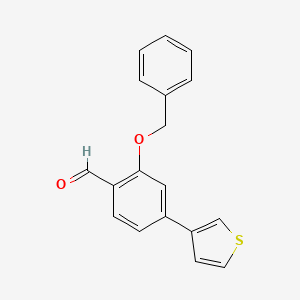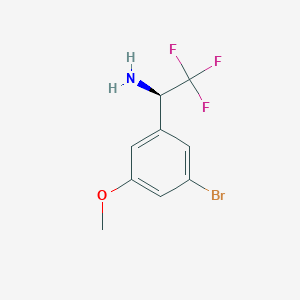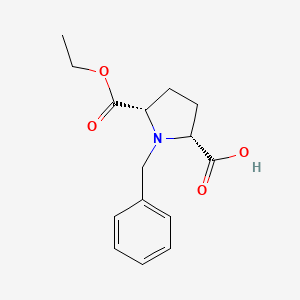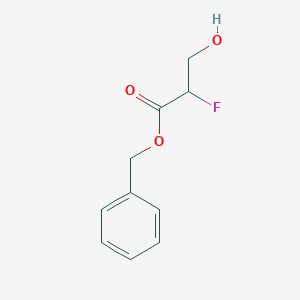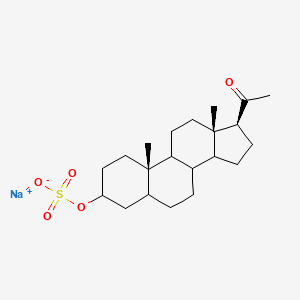
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt: is a neuroactive steroid compound with the molecular formula C21H33NaO5S and a molecular weight of 420.54 g/mol . It is a derivative of pregnenolone, a precursor in the biosynthesis of steroid hormones. This compound is known for its role in modulating various physiological processes, particularly in the nervous system .
準備方法
The synthesis of 20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt is complex and typically carried out in a laboratory setting. One common synthetic route involves the following steps :
Starting Material: Dehydroepiandrosterone (DHEA).
Reaction with Thionyl Chloride: DHEA is reacted with thionyl chloride to form a chlorinated intermediate.
Reaction with Sodium Sulfite: The intermediate is then reacted with sodium sulfite to produce 20a-Dihydro Pregnenolone 3-Sulfate.
Neutralization: Finally, the sulfate is neutralized with sodium hydroxide to yield this compound.
化学反応の分析
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, pregnenolone.
Substitution: It can undergo substitution reactions, particularly at the sulfate group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt has a wide range of applications in scientific research :
Neuroscience: It is used to study the blood-brain barrier permeability and drug absorption.
Pharmacology: Acts as a ligand for sigma-1 receptors and transient receptor potential melastatin-3 (TRPM3).
Endocrinology: Involved in the regulation of steroid hormone synthesis.
Medicine: Investigated for its potential therapeutic effects in conditions like schizophrenia and other behavioral anomalies.
作用機序
The compound exerts its effects through several molecular targets and pathways :
Sigma-1 Receptor Agonist: It binds to sigma-1 receptors, modulating their activity.
TRPM3 Activation: Activates TRPM3, a calcium-permeable ion channel.
NMDA Receptor Modulation: Influences NMDA receptors, affecting neurotransmission.
GABA Receptor Interaction: Modulates GABA receptors, impacting inhibitory neurotransmission.
AKT/GSK3β Pathway: Modulates the AKT/GSK3β signaling pathway, which is involved in various cellular processes.
類似化合物との比較
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt is unique compared to other similar compounds due to its specific molecular structure and biological activity :
Pregnenolone Sulfate: Similar in structure but lacks the dihydro modification.
Dehydroepiandrosterone Sulfate (DHEA-S): Another neuroactive steroid but with different physiological roles.
20β-Dihydro Pregnenolone 3-Sulfate: A stereoisomer with different biological properties.
These comparisons highlight the distinct characteristics and applications of this compound.
特性
分子式 |
C21H33NaO5S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
sodium;[(10S,13S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h14-19H,4-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t14?,15?,16?,17-,18?,19?,20+,21-;/m1./s1 |
InChIキー |
DTEMMUZNTWFYGK-JRCSTOORSA-M |
異性体SMILES |
CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
正規SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetramethyl [1,1'-biphenyl]-2,2',4,4'-tetracarboxylate](/img/structure/B12840964.png)
![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)
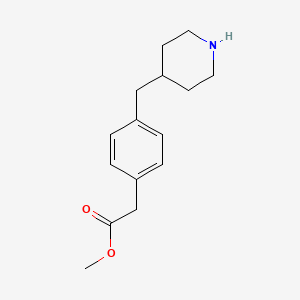
![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)
![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)
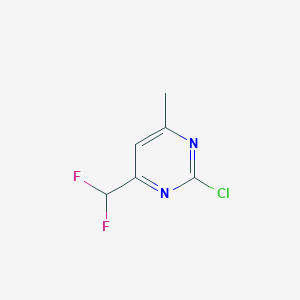

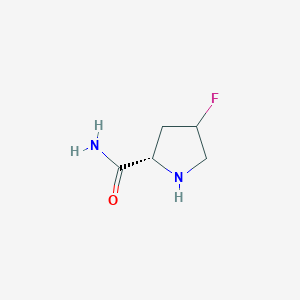

![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)
